1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]pyrrolidine
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Overview
Description
1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]pyrrolidine is a chemical compound that belongs to the class of biphenyls It is characterized by the presence of a pyrrolidine ring attached to a biphenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the reaction of 2-(2-phenylphenoxy)ethanol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of leukotriene A4 hydrolase, an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound can potentially reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]pyrrolidine can be compared with other similar compounds, such as:
1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine: Both compounds share a similar biphenyl ether moiety but differ in the nitrogen-containing ring structure.
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine: This compound has a similar pyrrolidine ring but differs in the position of the phenyl group on the biphenyl ether moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-2-8-18(9-3-1)19-10-4-5-11-20(19)23-17-16-22-15-14-21-12-6-7-13-21/h1-5,8-11H,6-7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUDJRPJTLSHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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